molecular formula C19H14ClFN4OS B2449082 1-(4-Ethylbenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1115997-38-0

1-(4-Ethylbenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine

Cat. No. B2449082
M. Wt: 400.86
InChI Key: FRPSEIRLGLVSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylbenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine, also known as EPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EPP belongs to the class of piperidine derivatives and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Synthesis Techniques and Chemical Studies

  • Palladium-Catalyzed CH Functionalization : Innovative synthesis techniques using palladium-catalysis highlight the potential for creating complex molecular structures, including oxindole synthesis, which is crucial in medicinal chemistry for enzyme inhibition and drug development (Magano et al., 2014).
  • Microbial Studies of Pyridine Derivatives : Research into new pyridine derivatives demonstrates the broad applicability of such compounds in microbiological studies, potentially offering new avenues for antibacterial and antifungal agents (Patel & Agravat, 2007).

Biological and Pharmacological Activities

  • Antitumor Agents : The development of benzopyranylamine compounds as potential antitumor agents against various cancer cell lines, indicating the therapeutic potential of such molecules (Jurd, 1996).
  • Antagonist Activity of Bicyclic Derivatives : Studies on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives suggest significant 5-HT2 antagonist activity, offering insights into new treatments for psychiatric disorders (Watanabe et al., 1992).

Chemical Properties and Applications

  • GyrB Inhibitors for Tuberculosis : The design and synthesis of thiazole-aminopiperidine hybrid analogues as novel GyrB inhibitors demonstrate the role of chemical compounds in tackling tuberculosis, showcasing the intersection of chemistry and microbiology for therapeutic applications (Jeankumar et al., 2013).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4OS/c1-10-2-3-11(20)6-15(10)24-16(26)8-27-19-18-17(22-9-23-19)13-7-12(21)4-5-14(13)25-18/h2-7,9,25H,8H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPSEIRLGLVSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.